molecular formula C15H18N2O4 B6174094 rac-4-oxo-4-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]butanoic acid CAS No. 1212303-11-1

rac-4-oxo-4-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]butanoic acid

Cat. No.: B6174094
CAS No.: 1212303-11-1
M. Wt: 290.3
InChI Key:
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Description

Rac-4-oxo-4-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]butanoic acid is a fascinating compound known for its intricate molecular structure. This organic molecule features a tricyclic diaza framework with multiple functional groups, making it a subject of great interest in various fields of scientific research.

Preparation Methods

The synthesis of rac-4-oxo-4-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]butanoic acid can involve several synthetic routes, often starting with simple precursors and building the complex framework through a series of reactions.

  • Synthetic Routes and Reaction Conditions: : Typically, the synthesis begins with the construction of the tricyclic diaza core, which can be achieved through cyclization reactions. Key steps may include the formation of carbon-nitrogen bonds and the introduction of the keto group through oxidation reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

  • Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated synthesis techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

  • Oxidation Reactions: : The presence of keto groups allows for further oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives under suitable conditions with oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction Reactions: : Reduction of the keto groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in alcohol derivatives.

  • Substitution Reactions: : The diaza framework can participate in substitution reactions, where electrophiles or nucleophiles replace certain groups in the molecule. This can be facilitated by reagents such as alkyl halides or amines under appropriate conditions.

  • Common Reagents and Conditions: : These reactions often require specific catalysts, solvents, and temperature controls to proceed efficiently. For example, transition metal catalysts may be used in oxidative or reductive transformations.

  • Major Products Formed:

Scientific Research Applications

Rac-4-oxo-4-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]butanoic acid is utilized in a range of scientific research applications due to its unique structural features and reactivity.

  • Chemistry: : In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules, contributing to the development of new synthetic methodologies and the exploration of reaction mechanisms.

  • Biology: : The tricyclic diaza framework may exhibit interesting biological activity, making it a candidate for studying enzyme interactions, receptor binding, and potential pharmaceutical applications.

  • Medicine: : As a potential lead compound, it may be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

  • Industry: : In industrial settings, the compound's reactivity can be harnessed for developing new materials, catalysts, or chemical processes, supporting advancements in various sectors such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The compound exerts its effects through specific molecular mechanisms, often involving interactions with biological targets or catalytic sites.

  • Molecular Targets and Pathways: : The tricyclic diaza structure allows for multiple points of interaction with proteins, enzymes, or receptors. These interactions can modulate biological pathways, leading to various physiological effects or therapeutic outcomes.

  • Mechanistic Insights: : Detailed studies on the binding affinity, selectivity, and conformational changes induced by the compound help elucidate its mechanism of action, providing a basis for rational drug design or targeted therapeutic interventions.

Comparison with Similar Compounds

Comparing rac-4-oxo-4-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]butanoic acid with similar compounds highlights its unique properties and potential advantages.

  • Similar Compounds: : Other tricyclic diaza compounds, such as certain tricyclic antidepressants or diaza-crown ethers, share structural similarities but differ in their functional groups, reactivity, and applications.

  • Uniqueness: : The specific combination of keto and diaza groups in this compound imparts distinctive reactivity and potential biological activity, setting it apart from other related compounds.

Through this detailed exploration, we appreciate the multifaceted nature of this compound, from its synthesis to its diverse applications in scientific research and industry.

Properties

CAS No.

1212303-11-1

Molecular Formula

C15H18N2O4

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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